L-Tirosina-15N

Descripción general

Descripción

L-Tyrosine-15N is a compound of significant interest in various scientific fields. It is a derivative of phenylalanine, an essential amino acid, and contains a nitrogen isotope (^15N) which makes it useful in various research applications, particularly in the study of metabolic pathways and protein synthesis.

Aplicaciones Científicas De Investigación

L-Tyrosine-15N has a wide range of applications in scientific research:

Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and metabolic pathways.

Biology: Employed in studies of protein synthesis and degradation, as the ^15N isotope can be tracked through various biological processes.

Medicine: Utilized in metabolic studies to understand disease mechanisms and develop diagnostic tools.

Industry: Applied in the production of labeled compounds for use in pharmaceuticals and other chemical products.

Mecanismo De Acción

Target of Action

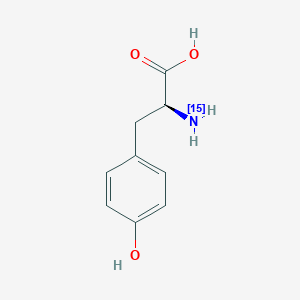

L-Tyrosine-15N, also known as (2S)-2-(15N)Azanyl-3-(4-hydroxyphenyl)propanoic acid, is a non-essential amino acid that plays a crucial role in protein synthesis . It is primarily targeted towards the citrate synthase activity in the posterior cortex .

Mode of Action

L-Tyrosine-15N interacts with its targets by inhibiting the citrate synthase activity in the posterior cortex . This interaction results in changes in the metabolic processes within the cell, affecting the synthesis of proteins.

Biochemical Pathways

L-Tyrosine-15N affects the shikimate pathway, which is responsible for the synthesis of the aromatic amino acids, phenylalanine, and tryptophan . It serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on .

Result of Action

The molecular and cellular effects of L-Tyrosine-15N’s action are primarily seen in its role in protein synthesis . It is also used as an isotopic tracer in metabolism studies and as a labeled standard in quantitative metabolomics research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine-15N typically involves the incorporation of ^15N into the amino group of phenylalanine. This can be achieved through several methods, including:

Isotope Exchange Reactions: Using ^15N-labeled ammonia or ammonium salts in the presence of a catalyst to replace the nitrogen atom in phenylalanine.

Biosynthetic Methods: Cultivating microorganisms in a medium enriched with ^15N-labeled nitrogen sources, leading to the incorporation of the isotope into phenylalanine through natural biosynthetic pathways.

Industrial Production Methods

Industrial production of L-Tyrosine-15N often relies on fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce phenylalanine, which is then harvested and subjected to isotope exchange reactions to incorporate ^15N.

Análisis De Reacciones Químicas

Types of Reactions

L-Tyrosine-15N undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO_3) for nitration, sulfuric acid (H_2SO_4) for sulfonation, and halogens (Cl_2, Br_2) for halogenation.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Phenylalanine: The parent compound, which lacks the ^15N isotope.

Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring, but without the ^15N isotope.

Leucine: An essential amino acid used in similar metabolic studies but with a different side chain structure.

Uniqueness

The uniqueness of L-Tyrosine-15N lies in its ^15N isotope, which makes it a valuable tool for tracing metabolic pathways and studying protein synthesis. This isotope labeling provides a distinct advantage over similar compounds that do not contain the isotope, allowing for more precise and detailed research.

Actividad Biológica

L-Tyrosine-15N is a stable isotope of the amino acid L-tyrosine, which plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of L-Tyrosine

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of important neurotransmitters, including dopamine, norepinephrine, and epinephrine. It is involved in several physiological processes, including protein synthesis, hormone production, and metabolic regulation. The incorporation of the nitrogen-15 isotope allows for enhanced tracking and analysis in metabolic studies.

Biological Activities

L-Tyrosine-15N exhibits a range of biological activities that can be categorized into several key areas:

- Cognitive Function : Research has shown that L-tyrosine can improve cognitive performance under stress. A study indicated that acute administration of tyrosine enhances cognitive control functions such as response inhibition and task switching, particularly in demanding situations (Jongkees et al., 2015) .

- Neurotransmitter Synthesis : As a precursor to catecholamines, L-tyrosine is crucial for dopamine synthesis. Studies demonstrate that oral administration leads to increased levels of dopamine metabolites in cerebrospinal fluid (CSF), suggesting enhanced neurotransmitter activity (Scally et al., 1977; Growdon et al., 1982) .

- Stress Response : L-Tyrosine supplementation has been shown to mitigate the effects of stress on cognitive performance. In stressful conditions, it helps maintain levels of neurotransmitters, thereby supporting mental performance (Deijen, 2005) .

The biological activity of L-Tyrosine-15N can be attributed to several mechanisms:

- Catecholamine Synthesis : L-Tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is then decarboxylated to dopamine. This pathway is essential for maintaining adequate levels of catecholamines during stress .

- Neuroprotective Effects : Tyrosine may exert neuroprotective effects by modulating oxidative stress and inflammation pathways. It has been implicated in reducing apoptosis and promoting neuronal survival under stress conditions .

- Regulation of Metabolic Enzymes : Studies indicate that L-Tyrosine can influence metabolic pathways by inhibiting specific enzymes such as citrate synthase, which plays a role in energy metabolism within the brain .

Cognitive Performance Under Stress

A randomized controlled trial investigated the effects of L-Tyrosine on cognitive performance in older adults. Participants received either a placebo or 150 mg/kg body weight of L-Tyrosine before cognitive tasks. Results showed that those receiving L-Tyrosine performed better on tasks requiring proactive response inhibition compared to the placebo group .

Neurotransmitter Levels

In another study focusing on patients with Parkinson's disease, L-Tyrosine administration resulted in increased levels of homovanillic acid (HVA), a dopamine metabolite, in CSF. This finding supports the role of L-Tyrosine in enhancing dopaminergic function in neurodegenerative conditions .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-2-(15N)azanyl-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-YTRLMEAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)[15NH2])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480571 | |

| Record name | L-Tyrosine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35424-81-8 | |

| Record name | L-Tyrosine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine-15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.